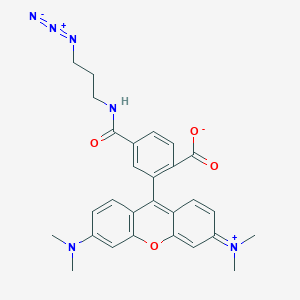
Boc-DANon*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DANon*HCl, also known as Boc-Diaminononanoic Acid Hydrochloride, is an amino acid derivative that is commonly used in scientific research. It is a derivative of the amino acid aspartic acid and is used to synthesize many other compounds. This compound is a versatile compound that is used in a variety of scientific research applications and has many biochemical and physiological effects.
Scientific Research Applications
Boc-DANon*HCl is widely used in scientific research as a reagent for synthesizing other compounds. It is also used in the synthesis of peptides, proteins, and other small molecules. Additionally, this compound is used in the study of enzymes, biocatalysis, and drug design.
Mechanism of Action
Boc-DANon*HCl acts as a catalyst in the synthesis of other compounds. It facilitates the reaction between two molecules by providing a binding site for them to interact with each other. This allows for the formation of a new compound and the release of energy. Additionally, this compound can be used to modify the structure of a molecule, allowing for different properties to be explored.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can be used to modulate the activity of enzymes, which can lead to changes in the metabolism of cells. Additionally, this compound can be used to modulate the activity of receptors, which can lead to changes in the signaling pathways of cells. Furthermore, this compound can be used to modify the structure of proteins, which can lead to changes in the function of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Boc-DANon*HCl in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and can be used in a variety of different experiments. However, there are some limitations to using this compound in lab experiments. For example, it is relatively unstable and can degrade over time. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution.
Future Directions
There are many potential future directions for Boc-DANon*HCl. For example, it could be used to further explore the mechanisms of enzyme activity and receptor signaling pathways. Additionally, it could be used to study the structure and function of proteins, as well as to develop new drugs. Furthermore, this compound could be used to further explore the biochemical and physiological effects of other compounds. Finally, this compound could be used to develop new methods for synthesizing other compounds.
Synthesis Methods
Boc-DANon*HCl is synthesized through a two-step process. First, the compound is synthesized from Boc-DANon*HClonanoic Acid (DANon) by reacting it with hydrochloric acid (HCl). This reaction produces this compound, which is then further purified and crystallized. The process of synthesizing this compound is relatively straightforward and can be completed in a laboratory setting.
properties
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZYICRMURGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)









